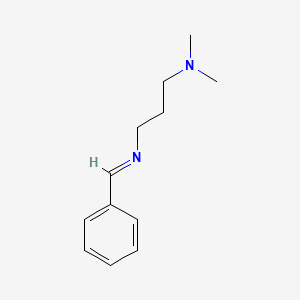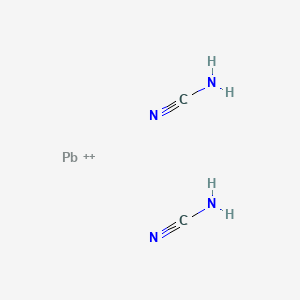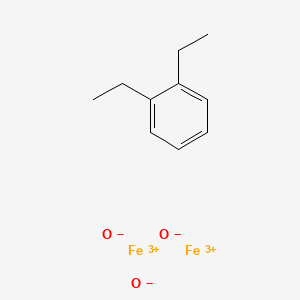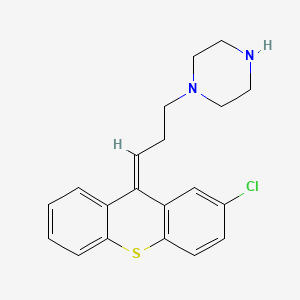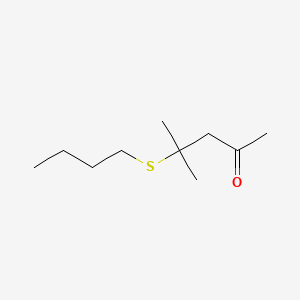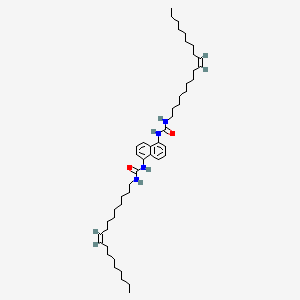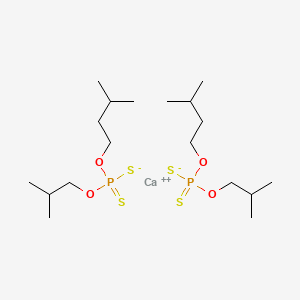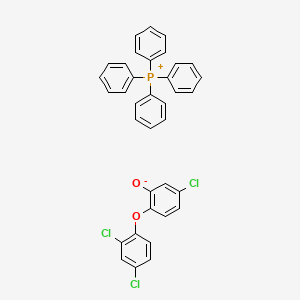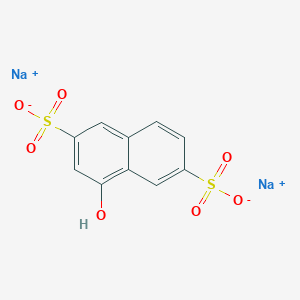
3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 281-130-7, also known as bis(2-ethylhexyl) phthalate, is a widely used plasticizer. It is primarily used to make polyvinyl chloride (PVC) flexible and soft. This compound is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents. It is one of the most commonly used phthalates in the production of flexible plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is as follows:
Phthalic anhydride+2 2-ethylhexanol→Bis(2-ethylhexyl) phthalate+Water
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where phthalic anhydride and 2-ethylhexanol are continuously fed. The reaction mixture is heated to around 150-200°C, and the water formed during the reaction is removed by distillation. The crude product is then purified by vacuum distillation to obtain high-purity bis(2-ethylhexyl) phthalate.
Types of Reactions:
Hydrolysis: Bis(2-ethylhexyl) phthalate can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of phthalic acid and 2-ethylhexanol.
Oxidation: It can be oxidized to form phthalic acid and other oxidation products.
Substitution: The ester groups can be substituted by other alcohols or amines under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products:
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Various esters or amides depending on the substituting reagent.
Applications De Recherche Scientifique
Bis(2-ethylhexyl) phthalate is extensively studied for its applications in various fields:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is used in a wide range of products including cables, flooring, and medical devices.
Biology: Studied for its effects on human health and the environment due to its widespread use and potential as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its role in the development of certain medical conditions.
Industry: Used in the manufacture of flexible plastics, adhesives, and coatings.
Mécanisme D'action
Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, increasing their flexibility and reducing their brittleness. On a molecular level, it can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and energy homeostasis. This interaction can lead to various biological effects, including endocrine disruption.
Comparaison Avec Des Composés Similaires
Dibutyl phthalate: Another commonly used plasticizer with similar applications but different physical properties.
Diisononyl phthalate: Used as a plasticizer with lower volatility and better performance in high-temperature applications.
Diisodecyl phthalate: Similar to diisononyl phthalate but with a longer alkyl chain, providing different plasticizing properties.
Uniqueness: Bis(2-ethylhexyl) phthalate is unique due to its balance of cost, performance, and availability. It provides excellent plasticizing properties for PVC, making it one of the most widely used plasticizers in the industry. its potential health and environmental impacts have led to increased scrutiny and the development of alternative plasticizers.
Propriétés
Numéro CAS |
83863-65-4 |
|---|---|
Formule moléculaire |
C20H22N2O2S |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
3-methyl-1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C20H22N2O2S/c1-16-8-10-19(11-9-16)25(23,24)22-13-12-20(15-21,17(2)14-22)18-6-4-3-5-7-18/h3-11,17H,12-14H2,1-2H3 |
Clé InChI |
XFZXKHZEHPBOOY-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCC1(C#N)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



